Cas no 3622-31-9 (2-chloro-5-methyl-1,3-benzothiazole)
2-chloro-5-methyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-methylbenzo[d]thiazole
- 2-chloro-5-methyl-1,3-benzothiazole
- 2-chloro-5-methylbenzothiazole
- Benzothiazole,2-chloro-5-methyl-
- 2-Chlor-5-methyl-benzothiazol
- 2-Chlor-5-methyl-benzthiazol
- Benzothiazole,2-chloro-5-methyl
- FT-0717624
- A874401
- Benzothiazole, 2-chloro-5-methyl-
- AC-27290
- DTXSID80516518
- SCHEMBL799569
- BS-49478
- AKOS006331602
- Benzothiazole, 2-chloro-5-methyl- (7CI,8CI,9CI)
- Benzothiazole,2-chloro-5-methyl-(7CI,8CI,9CI)
- 3622-31-9
- CS-0197187
- EN300-95767
- DB-069339
-
- MDL: MFCD09260926
- Inchi: 1S/C8H6ClNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
- InChI Key: LMODYJDUSCQYRS-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=C(C)C=CC=2S1
Computed Properties
- Exact Mass: 182.99100
- Monoisotopic Mass: 182.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 46-47 ºC
- Boiling Point: 266 ºC
- Flash Point: 116.1±18.7 ºC,
- Solubility: Almost insoluble (0.046 g/l) (25 º C),
- PSA: 41.13000
- LogP: 3.25810
- Vapor Pressure: No data available
2-chloro-5-methyl-1,3-benzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H315 (100%) H319 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H302 (100%) H315 (100%) H319 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
2-chloro-5-methyl-1,3-benzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-5-methyl-1,3-benzothiazole Pricemore >>
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2-chloro-5-methyl-1,3-benzothiazole Suppliers
2-chloro-5-methyl-1,3-benzothiazole Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-chloro-5-methyl-1,3-benzothiazole
Introduction to 2-chloro-5-methyl-1,3-benzothiazole (CAS No. 3622-31-9)
2-chloro-5-methyl-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 3622-31-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural features of 2-chloro-5-methyl-1,3-benzothiazole, particularly the presence of a chlorine substituent at the 2-position and a methyl group at the 5-position, contribute to its unique chemical properties and potential applications.
The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring. This structural motif is widely recognized for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in drug discovery. The chloro and methyl substituents in 2-chloro-5-methyl-1,3-benzothiazole not only influence its electronic properties but also enhance its reactivity, enabling further functionalization for the development of novel derivatives.
In recent years, 2-chloro-5-methyl-1,3-benzothiazole has been studied for its potential in various therapeutic areas. One of the most promising applications is in the development of anticancer agents. Research has demonstrated that benzothiazole derivatives can exhibit inhibitory effects on key enzymes involved in tumor growth and progression. Specifically, studies have shown that compounds with similar structural motifs to 2-chloro-5-methyl-1,3-benzothiazole can interfere with microtubule formation and disrupt cancer cell proliferation. These findings have opened up new avenues for the design of targeted therapies against certain types of cancer.
Additionally, 2-chloro-5-methyl-1,3-benzothiazole has shown promise in the field of antimicrobial research. The chlorine substituent at the 2-position enhances the compound's ability to interact with bacterial enzymes, leading to potent antibacterial effects. Recent studies have highlighted its efficacy against multidrug-resistant bacteria, suggesting that it could be a valuable component in combination therapies to overcome antibiotic resistance.
The compound's potential also extends to anti-inflammatory applications. Benzothiazole derivatives are known to modulate inflammatory pathways by inhibiting key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX). 2-chloro-5-methyl-1,3-benzothiazole, with its specific substitution pattern, has been found to exhibit significant anti-inflammatory activity in preclinical models. This makes it a candidate for further investigation as a lead compound for the development of novel anti-inflammatory drugs.
From a synthetic chemistry perspective, 2-chloro-5-methyl-1,3-benzothiazole serves as an important intermediate in the preparation of more complex molecules. Its reactive sites allow for further functionalization through various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and cyclization processes. These synthetic pathways enable chemists to explore a wide range of derivatives with tailored biological activities.
The industrial relevance of 2-chloro-5-methyl-1,3-benzothiazole is further underscored by its role in material science applications. Benzothiazole-based compounds are used in the production of dyes, pigments, and polymers due to their stability and ability to absorb light across different wavelengths. The chloro and methyl substituents enhance these properties by improving solubility and thermal stability.
In conclusion,2-chloro-5-methyl-1,3-benzothiazole (CAS No. 3622-31-9) is a versatile compound with significant potential in pharmaceuticals, antimicrobials, anti-inflammatories, and material science. Its unique structural features make it a valuable scaffold for drug discovery and industrial applications alike. As research continues to uncover new biological activities and synthetic possibilities,2-chloro-5-methyl-1,3-benzothiazole is poised to remain at the forefront of chemical innovation.
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